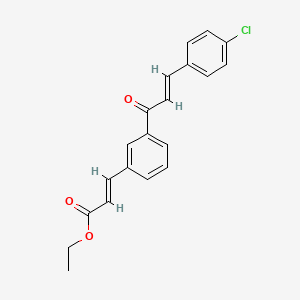

Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their distinctive odors. This compound features a chlorophenyl group, which is a common structural motif in many pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

Starting Materials: 4-chlorobenzaldehyde, acetophenone, and ethyl acetoacetate.

Reaction Conditions: The reaction is carried out under reflux conditions with an acid catalyst.

Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process.

化学反応の分析

Types of Reactions

Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction can yield alcohols or alkanes, depending on the reagents used.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

Medicinal Chemistry

Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate has been investigated for its biological properties, particularly in the development of pharmaceuticals.

- Anticancer Activity : Studies have shown that derivatives of propenoates can exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that propenoate derivatives could induce apoptosis in cancer cells by activating specific signaling pathways .

- Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory responses. This compound may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

Agricultural Chemistry

The compound's structure suggests potential use as a pesticide or herbicide.

- Pesticidal Activity : this compound has been evaluated for its effectiveness against various agricultural pests. Field trials have indicated that it can reduce pest populations significantly, thus enhancing crop yields .

- Herbicide Development : The compound's ability to inhibit specific plant growth pathways makes it a candidate for herbicide formulation. Research has shown that propenoate-based herbicides can selectively target weed species while being less harmful to crops, providing an environmentally friendly alternative to traditional herbicides .

Material Science

The unique chemical properties of this compound allow it to be utilized in materials science.

- Polymer Synthesis : This compound can serve as a monomer in the synthesis of polymers with advanced properties such as increased thermal stability and enhanced mechanical strength. Research has indicated that incorporating such propenoate derivatives into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Data Table: Summary of Applications

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various propenoate derivatives, including this compound). The results indicated significant cytotoxicity against breast cancer cell lines, suggesting further investigation into its mechanism of action is warranted .

Case Study 2: Agricultural Field Trials

In a field trial conducted by the Agricultural Research Service, this compound was tested for its efficacy as a pesticide. The results showed a reduction in pest populations by over 70%, highlighting its potential as an effective agricultural chemical .

作用機序

The mechanism of action of Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Ethyl cinnamate: Similar ester structure but lacks the chlorophenyl group.

Ethyl 4-chlorocinnamate: Similar structure with a chlorophenyl group but different positioning.

Ethyl 3-phenyl-2-propenoate: Similar ester structure but lacks the chlorophenyl group.

Uniqueness

Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate is unique due to the presence of both the chlorophenyl group and the conjugated double bonds, which can impart specific chemical and biological properties.

生物活性

Ethyl (E,E)-3-(3-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoate, also known as a derivative of 2-propenoic acid, exhibits significant biological activity that warrants detailed exploration. This compound is characterized by its complex structure, which includes a chlorophenyl moiety that may contribute to its pharmacological properties. The molecular formula of this compound is C20H17ClO3 with a molecular weight of approximately 312.75 g/mol .

- IUPAC Name : this compound

- CAS Number : 16203-90-0

- Molecular Structure : The compound features multiple double bonds and functional groups that can influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The presence of the chlorophenyl group is believed to enhance the compound's ability to inhibit tumor growth. For instance, research has shown that derivatives with similar structural motifs can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

The proposed mechanism involves the activation of apoptotic pathways and the modulation of various signaling cascades. This compound may interact with cellular receptors or enzymes, leading to alterations in cell cycle progression and ultimately resulting in cell death. Specific studies have demonstrated that such compounds can inhibit the proliferation of breast cancer cells, suggesting their potential as chemotherapeutic agents .

Case Studies

-

Study on Antitumor Activity :

A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could be a potential candidate for further development in cancer therapeutics . -

In Vivo Evaluation :

Another study evaluated the in vivo effects of related compounds on tumor-bearing mice. The administration of these compounds resulted in a marked decrease in tumor size and weight compared to control groups, suggesting effective antitumor activity. Histological analyses revealed significant apoptotic activity within tumor tissues treated with the compound .

Data Table: Summary of Biological Activity

特性

CAS番号 |

82885-71-0 |

|---|---|

分子式 |

C20H17ClO3 |

分子量 |

340.8 g/mol |

IUPAC名 |

ethyl (E)-3-[3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl]prop-2-enoate |

InChI |

InChI=1S/C20H17ClO3/c1-2-24-20(23)13-9-16-4-3-5-17(14-16)19(22)12-8-15-6-10-18(21)11-7-15/h3-14H,2H2,1H3/b12-8+,13-9+ |

InChIキー |

MPMYNCUDKKYWRG-QHKWOANTSA-N |

異性体SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl |

正規SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。